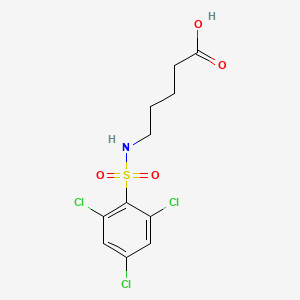
3-Cyano-2-fluorophenylhydrazine
Descripción general
Descripción
3-Cyano-2-fluorophenylhydrazine is an organic compound with the molecular formula C7H5FN4 It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a fluorine atom and a hydrazinyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluorophenylhydrazine typically involves the introduction of the fluorine and hydrazinyl groups onto the benzonitrile core. One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with hydrazine. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2-fluorophenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyano-2-fluorophenylhydrazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-fluorophenylhydrazine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Fluoro-4-hydrazinylbenzonitrile: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
Uniqueness
3-Cyano-2-fluorophenylhydrazine is unique due to the presence of both fluorine and hydrazinyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H6FN3 |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
2-fluoro-3-hydrazinylbenzonitrile |
InChI |
InChI=1S/C7H6FN3/c8-7-5(4-9)2-1-3-6(7)11-10/h1-3,11H,10H2 |
Clave InChI |
ZXAQLTNKSHBSQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NN)F)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B8296551.png)


![6-[4-(4-Chlorobenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril](/img/structure/B8296573.png)




![4-(2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)benzoic acid](/img/structure/B8296623.png)

![6-[[(1-Propylimidazol-5-yl)methyl]sulfanyl]pyridine-3-amine](/img/structure/B8296635.png)


